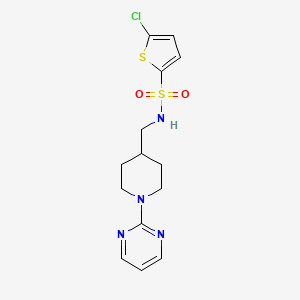

5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

CAS No.: 1234953-88-8

Cat. No.: VC4354830

Molecular Formula: C14H17ClN4O2S2

Molecular Weight: 372.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234953-88-8 |

|---|---|

| Molecular Formula | C14H17ClN4O2S2 |

| Molecular Weight | 372.89 |

| IUPAC Name | 5-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C14H17ClN4O2S2/c15-12-2-3-13(22-12)23(20,21)18-10-11-4-8-19(9-5-11)14-16-6-1-7-17-14/h1-3,6-7,11,18H,4-5,8-10H2 |

| Standard InChI Key | JMUIGESYAWNHDZ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CC=N3 |

Introduction

Chemical Formula and Identifiers

-

Molecular Formula: C14H17ClN4O2S

-

Functional Groups:

-

Sulfonamide (-SO2NH)

-

Piperidine

-

Pyrimidine

-

Chlorinated thiophene

-

Synthesis Pathway

The synthesis of compounds like this typically involves:

-

Thiophene Functionalization: Chlorination at the 5-position of thiophene.

-

Sulfonamide Formation: Introduction of the sulfonamide group via reaction with chlorosulfonic acid or similar reagents.

-

Piperidine Derivatization: Alkylation of piperidine with pyrimidinylmethyl halides.

-

Coupling Reaction: Linking the piperidine derivative to the thiophene sulfonamide through nucleophilic substitution.

Spectroscopic Techniques

-

NMR Spectroscopy (¹H and ¹³C):

-

Proton signals for aromatic thiophene, pyrimidine, and aliphatic piperidine.

-

Carbon shifts indicative of sulfonamide and chlorinated thiophene groups.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak confirming molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for sulfonamide (S=O stretching ~1150–1350 cm⁻¹) and aromatic C-H bonds.

-

Biological Relevance

Sulfonamides are widely studied for their pharmacological properties. While specific data on this compound may not be available, structurally similar compounds have demonstrated:

-

Antimicrobial Activity: Sulfonamides inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

-

Anti-inflammatory Effects: Modulation of inflammatory pathways via enzyme inhibition.

-

Potential as Drug Candidates: The presence of heterocyclic groups like pyrimidine enhances binding affinity to biological targets.

Pharmaceuticals

This compound could be explored for:

-

Antibacterial or antifungal agents due to its sulfonamide backbone.

-

CNS-active drugs, as piperidine derivatives often cross the blood-brain barrier.

Material Science

Sulfonamides are also used in materials chemistry for their thermal stability and electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume